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molecular formula C10H10ClIN4 B3027288 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine CAS No. 1269440-58-5

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

Cat. No. B3027288
M. Wt: 348.57
InChI Key: NVQXUVPDZGMTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314464B2

Procedure details

A solution of Intermediate 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol (438 mg, 1.33 mmol) in phosphorous oxychloride (10 ml) was heated at 110° C. for 16 h. The mixture was concentrated under vacuum, then aqueous sodium bicarbonate solution was carefully added and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated to provide the title compound as a yellow solid. MS m/z 349.0 (M+1).
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:6]([C:7]2[CH:12]=[CH:11][N:10]=[C:9](O)[N:8]=2)=[CH:5][N:4]([CH:14]([CH3:16])[CH3:15])[N:3]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:9]1[N:8]=[C:7]([C:6]2[C:2]([I:1])=[N:3][N:4]([CH:14]([CH3:16])[CH3:15])[CH:5]=2)[CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
438 mg
Type
reactant
Smiles
IC1=NN(C=C1C1=NC(=NC=C1)O)C(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
aqueous sodium bicarbonate solution was carefully added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C=1C(=NN(C1)C(C)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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